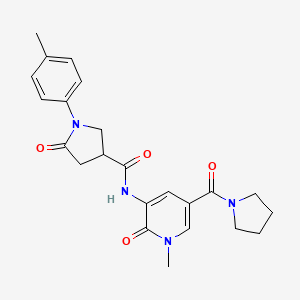

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-15-5-7-18(8-6-15)27-14-16(12-20(27)28)21(29)24-19-11-17(13-25(2)23(19)31)22(30)26-9-3-4-10-26/h5-8,11,13,16H,3-4,9-10,12,14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIMGLRYNGCNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CN(C3=O)C)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 367.4 g/mol. Its structure features a pyrrolidine core linked to a dihydropyridine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1207049-25-9 |

1. Antifibrotic Effects

Recent studies have highlighted the antifibrotic potential of compounds structurally related to this compound. For instance, derivatives demonstrated significant inhibitory effects on collagen synthesis in liver fibrosis models. A study indicated that certain derivatives exhibited an inhibitory rate of up to 81.54% on COL1A1 expression in LX-2 cells, a human hepatic stellate cell line .

2. Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects through modulation of glutamatergic neurotransmission. Research on similar dihydropyridine derivatives revealed their ability to act as noncompetitive antagonists of AMPA receptors, which are implicated in various neurological disorders . This action could provide insights into the compound's utility in treating conditions like epilepsy.

3. Cytotoxicity and Safety Profile

The cytotoxicity of this compound was assessed using standard assays (e.g., SRB assay). The selectivity index (SI) calculated from the cytotoxic concentration (CC50) and the effective concentration (IC50) indicated favorable safety profiles for certain derivatives, suggesting that they can be developed further for therapeutic applications without significant toxicity concerns .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Fibrosis Pathways : The compound may inhibit key signaling pathways involved in fibrosis, such as the IKKβ-NF-kB pathway, leading to reduced expression of fibrosis markers like COL1A1 and α-SMA .

Neurotransmitter Modulation : By acting on AMPA receptors, the compound can modulate excitatory neurotransmission, potentially providing neuroprotective benefits .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1 : A derivative with structural similarities exhibited an IC50 value of 60 nM in AMPA-induced Ca²⁺ influx assays, demonstrating potent neuroprotective activity .

Case Study 2 : In a liver fibrosis model using LX-2 cells, compounds structurally related to N-(1-methyl-2-oxo...) showed a dose-dependent reduction in fibrotic markers following TGFβ1 stimulation, highlighting their antifibrotic potential .

Preparation Methods

Construction of the 1,2-Dihydropyridine Core

The 1,2-dihydropyridine scaffold is typically synthesized via Hantzsch-type multicomponent reactions or cyclocondensation of β-ketoamides with aldehydes. For this substrate, a modified Hantzsch approach is employed:

Amination at the 3-Position

Selective nitration followed by reduction achieves the 3-amine group:

- Nitration : Fuming nitric acid at 0°C introduces a nitro group.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, methanol) converts the nitro group to an amine.

Synthesis of Fragment B: 5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic Acid

Pyrrolidine Ring Formation

The 5-oxo-pyrrolidine core is constructed via intramolecular cyclization :

Carboxylic Acid Activation

Fragment B is activated as an acyl chloride for subsequent amide coupling:

- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

- Conditions : Reflux in dichloromethane (40°C, 3 h), yielding 5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl chloride .

Amide Bond Formation: Conjugation of Fragments A and B

Coupling Strategy

The amine (Fragment A) reacts with the acyl chloride (Fragment B) under Schotten-Baumann conditions:

Optimization Considerations

- Temperature Control : Prevents racemization and side reactions.

- Stoichiometry : 1.2 equivalents of acyl chloride ensure complete amine consumption.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Hantzsch dihydropyridine | 58 | Scalability | Low functional group tolerance |

| Friedel-Crafts acylation | 65 | Regioselectivity | Requires anhydrous conditions |

| Schotten-Baumann coupling | 72 | Mild conditions | Sensitivity to moisture |

Industrial Scalability and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.